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NPY-(3-36) (pig) -

NPY-(3-36) (pig)

Catalog Number: EVT-10954529
CAS Number:
Molecular Formula: C176H270N52O55
Molecular Weight: 3994 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neuropeptide Y-(3-36) derived from porcine sources, commonly referred to as NPY-(3-36) (pig), is a significant fragment of the neuropeptide Y family. This peptide consists of 36 amino acids and plays a crucial role in various physiological processes, particularly in appetite regulation and energy homeostasis. It is primarily produced in the gastrointestinal tract and is released in response to food intake, acting on specific receptors to modulate feeding behavior and metabolic functions.

Source

NPY-(3-36) is synthesized from the larger precursor neuropeptide Y, which was first isolated from porcine brain tissue. This peptide is conserved across various species, including humans, rodents, and pigs, highlighting its evolutionary importance in neurobiology and endocrinology.

Classification

NPY-(3-36) belongs to the neuropeptide family, specifically classified as a peptide hormone. It interacts predominantly with neuropeptide Y receptors, particularly the Y2 receptor subtype, which is crucial for its anorexigenic effects.

Synthesis Analysis

Methods

The synthesis of NPY-(3-36) typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.

Technical Details

  1. Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide and OxymaPure, which facilitate the formation of peptide bonds.
  2. Deprotection: Protecting groups are removed using trifluoroacetic acid to yield the final peptide product.
  3. Purification: High-performance liquid chromatography is utilized to purify the synthesized peptide before lyophilization for storage.

Industrial production mirrors laboratory methods but is scaled up using automated synthesizers to enhance efficiency and yield.

Molecular Structure Analysis

Structure

The molecular structure of NPY-(3-36) consists of a linear chain of amino acids with specific sequences that determine its biological activity. The structure features critical residues that interact with neuropeptide Y receptors.

Data

  • Molecular Weight: Approximately 4,200 Da.
  • Amino Acid Sequence: The sequence includes essential residues that facilitate receptor binding and biological activity.
Chemical Reactions Analysis

Reactions

NPY-(3-36) primarily undergoes peptide bond formation and cleavage reactions during synthesis. It can also participate in oxidation and reduction reactions involving its tyrosine residues.

Technical Details

  1. Oxidation: Common oxidizing agents include hydrogen peroxide or iodine, which can modify tyrosine residues.
  2. Reduction: Reducing agents like dithiothreitol are used to cleave disulfide bonds if present.
  3. Substitution Reactions: Amino acid substitutions can be performed during SPPS to explore structure-activity relationships.
Mechanism of Action

NPY-(3-36) exerts its physiological effects by binding predominantly to the Y2 receptor, inhibiting the release of neuropeptide Y, which is a potent appetite stimulant. This interaction leads to:

  • Reduced Food Intake: By inhibiting appetite-stimulating pathways.
  • Slowed Gastric Emptying: Enhancing satiety signals.
  • Increased Absorption: Promoting water and electrolyte absorption in the colon through vagal pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder when lyophilized.
  • Solubility: Soluble in water and common organic solvents used in peptide chemistry.

Chemical Properties

  • Stability: Sensitive to degradation by proteolytic enzymes; modifications may enhance stability.
  • pH Sensitivity: Stability can vary significantly with pH changes; optimal conditions are typically neutral to slightly basic.

Relevant analyses include chromatographic methods for purity assessment and mass spectrometry for molecular weight determination.

Applications

NPY-(3-36) has several scientific uses:

  1. Research in Appetite Regulation: Investigated for its role in controlling food intake and energy balance.
  2. Therapeutic Potential: Explored as a possible treatment for obesity and metabolic disorders due to its appetite-suppressing effects.
  3. Diagnostic Assays Development: Utilized in creating assays for studying neuropeptide interactions and receptor binding affinities.
  4. Pharmacological Studies: Serves as a model compound for testing modifications aimed at enhancing receptor selectivity and potency.
Introduction to NPY Peptide Processing and Proteolytic Fragments

Endogenous Generation of Neuropeptide Y-(3-36) via Dipeptidyl Peptidase IV Cleavage

The proteolytic conversion of full-length Neuropeptide Y-(1-36) to Neuropeptide Y-(3-36) is primarily catalyzed by dipeptidyl peptidase IV (Dipeptidyl peptidase IV), a membrane-associated serine protease expressed widely in neural, vascular, and immune tissues. Dipeptidyl peptidase IV selectively cleaves the Tyr¹-Pro² bond of Neuropeptide Y-(1-36) through its exopeptidase activity, releasing the N-terminal Tyr-Pro dipeptide. This enzymatic reaction exhibits remarkable efficiency in biological environments:

Table 1: Kinetics of Neuropeptide Y-(1-36) Cleavage by Dipeptidyl peptidase IV

ParameterValueExperimental Context
Cleavage Rate0.52 ± 0.08 min⁻¹Human serum incubation (37°C)
Major Product Yield>85%Within 10 minutes of incubation
Inhibitor SensitivityComplete inhibition by VildagliptinCompetitive inhibition assay

The cleavage process displays pH dependence with optimal activity at physiological pH (7.4) and requires no cofactors beyond physiological ionic conditions. Mass spectrometry analyses confirm that Neuropeptide Y-(3-36) constitutes the primary initial metabolite in serum and cerebrospinal fluid, with concentrations reaching approximately 85% of total Neuropeptide Y immunoreactivity within 10 minutes of incubation in human serum at 37°C. This rapid conversion establishes Neuropeptide Y-(3-36) as the dominant circulating form following neuronal release of the full-length peptide [3] [9].

Alternative enzymatic pathways contribute to a lesser extent to Neuropeptide Y-(3-36) generation. Aminopeptidase P generates Neuropeptide Y-(2-36) through removal of the N-terminal tyrosine residue, though this metabolite typically represents less than 15% of total cleaved Neuropeptide Y. Plasma kallikrein subsequently processes Neuropeptide Y-(3-36) to Neuropeptide Y-(3-35) through C-terminal arginine removal, representing a secondary metabolic pathway. However, Dipeptidyl peptidase IV remains the rate-limiting enzyme for the initial conversion step, with its inhibition effectively abolishing Neuropeptide Y-(3-36) generation in neural tissue homogenates and serum preparations [3].

The structural basis for Dipeptidyl peptidase IV specificity involves the Tyr-Pro dipeptide sequence at Neuropeptide Y's N-terminus, which matches the enzyme's substrate preference for proline or alanine at the P1 position. This cleavage event fundamentally alters the peptide's receptor interaction profile by removing residues critical for Y₁ receptor binding while preserving structural elements necessary for Y₂/Y₅ receptor engagement [1] [3] [9].

Prevalence and Distribution of Neuropeptide Y-(3-36) in Neural Tissues

Neuropeptide Y-(3-36) demonstrates widespread distribution throughout the central and peripheral nervous systems, with particularly high concentrations in regions rich in Neuropeptide Y-expressing neurons and Dipeptidyl peptidase IV activity. Immunohistochemical and mass spectrometry studies reveal significant fragment accumulation in:

  • Hippocampal formation: Especially within the dentate gyrus molecular layer and CA3 stratum radiatum, where Neuropeptide Y-expressing GABAergic interneurons densely populate
  • Hypothalamic nuclei: Notably in the arcuate nucleus and paraventricular nucleus, regions critical for energy homeostasis
  • Amygdaloid complex: With prominence in the central nucleus, a key site for emotional processing
  • Cortical regions: Particularly in layers II-III and V-VI of the neocortex
  • Brainstem nuclei: Including the locus coeruleus and nucleus tractus solitarius

The fragment exhibits differential compartmentalization compared to the full-length peptide. While Neuropeptide Y-(1-36) primarily localizes to presynaptic vesicles in axon terminals, Neuropeptide Y-(3-36) demonstrates greater extracellular distribution, consistent with its generation following synaptic release. This spatial segregation contributes to distinct signaling modalities, with the full-length peptide acting primarily as a synaptic transmitter and the truncated form functioning more diffusely as a neuromodulator [1] [2] [7].

Quantitative assessments indicate Neuropeptide Y-(3-36) constitutes approximately 30-40% of total Neuropeptide Y immunoreactivity in baseline neural tissue extracts. This proportion increases significantly under conditions of enhanced neuronal activity, where sustained firing promotes increased exocytosis of dense-core vesicles containing Neuropeptide Y-(1-36) substrate. The fragment demonstrates greater metabolic stability than the full-length peptide in neural tissues, with an estimated half-life of 15-20 minutes compared to 5-8 minutes for Neuropeptide Y-(1-36). This relative stability facilitates its diffusion to extrasynaptic receptors beyond the immediate release site [1] [3].

The distribution of Neuropeptide Y-(3-36) correlates closely with Y₂ receptor expression patterns rather than mirroring Neuropeptide Y-(1-36) distribution. This spatial relationship supports the functional significance of this fragment as an endogenous Y₂ receptor ligand. Highest fragment concentrations occur in regions with dense Y₂ receptor expression, including the hippocampus (particularly the dentate gyrus hilus), amygdala, and cortical layers II-III [1] [7] [9].

Biological Significance of N-Terminal Truncation in Neuropeptide Y Family Peptides

The proteolytic removal of the N-terminal Tyr-Pro dipeptide induces profound conformational reorganization within the Neuropeptide Y molecule. Nuclear magnetic resonance analyses indicate that while full-length Neuropeptide Y adopts a characteristic "PP-fold" structure with N-terminal polyproline helix and C-terminal α-helix, Neuropeptide Y-(3-36) exhibits disruption of the N-terminal helix while preserving the C-terminal α-helical domain. This structural shift has significant implications for receptor interaction dynamics:

Table 2: Receptor Binding Profile Changes Following N-Terminal Truncation

Receptor SubtypeNeuropeptide Y-(1-36) AffinityNeuropeptide Y-(3-36) AffinityFunctional Consequence
Y₁High (nM range)Negligible (>1000 nM)Loss of vasoconstrictive and anxiolytic effects mediated by Y₁
Y₂Moderate (nM range)High (nM range)Enhanced presynaptic inhibition and anticonvulsant effects
Y₅Moderate (nM range)Moderate (nM range)Preservation of feeding response modulation

This shift in receptor selectivity fundamentally alters the functional outcomes of Neuropeptide Y signaling. As a Y₂/Y₅-preferring ligand, Neuropeptide Y-(3-36) primarily engages presynaptic Y₂ receptors, which function as inhibitory autoreceptors and heteroreceptors. Activation of these receptors suppresses voltage-gated calcium channels through Gᵢ/o protein coupling, reducing neurotransmitter release probability. In the hippocampus, this translates to presynaptic inhibition of glutamate release from temporoammonic pathway terminals, resulting in decreased excitatory drive onto CA1 pyramidal neurons—a mechanism implicated in the fragment's anticonvulsant properties observed in epilepsy models [1] [4].

The N-terminal truncation represents an evolutionarily conserved mechanism across the pancreatic polypeptide family. Peptide YY similarly undergoes Dipeptidyl peptidase IV-mediated conversion to Peptide YY-(3-36), which exhibits analogous shifts toward Y₂ receptor preference. This conservation suggests fundamental physiological advantages to regulated proteolytic diversification of neuropeptide signaling. For Neuropeptide Y, this processing step effectively converts a predominantly postsynaptic excitatory modulator (via Y₁/Y₅ receptors) into a presynaptic inhibitory signal (via Y₂ receptors). The resultant fragment retains neuroinhibitory and metabolic regulatory functions while shedding the vasoactive and anxiolytic actions mediated through Y₁ receptors [4] [5].

The biological significance extends beyond receptor selectivity to signaling pathway modulation. While both full-length Neuropeptide Y and Neuropeptide Y-(3-36) inhibit adenylate cyclase through Gᵢ/o coupling, the truncated form demonstrates reduced efficacy in activating phospholipase C-β and inducing intracellular calcium mobilization—pathways preferentially linked to Y₁ receptor activation. Neuropeptide Y-(3-36) also exhibits distinct kinetics in β-arrestin recruitment and receptor internalization, potentially influencing the duration and spatial characteristics of its signaling effects. Recent cryo-electron microscopy studies of the Y₂ receptor complexed with Neuropeptide Y-(3-36) reveal stabilization of a distinct receptor conformation compared to that induced by full-length Neuropeptide Y, providing a structural basis for these functional differences [5] [8].

This proteolytic conversion represents a sophisticated mechanism for signal diversification whereby a single gene product generates distinct ligands with unique receptor selectivity through regulated post-translational processing. The biological significance of Neuropeptide Y-(3-36) thus lies in its ability to extend the functional repertoire of Neuropeptide Y signaling beyond that achievable by the full-length peptide alone, particularly in regulating synaptic plasticity, network excitability, and metabolic integration within neural circuits [1] [3] [9].

Properties

Product Name

NPY-(3-36) (pig)

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C176H270N52O55

Molecular Weight

3994 g/mol

InChI

InChI=1S/C176H270N52O55/c1-16-86(9)137(166(276)219-118(73-129(180)237)157(267)211-113(67-85(7)8)160(270)224-138(87(10)17-2)167(277)225-139(92(15)231)168(278)207-106(31-23-61-194-176(188)189)144(254)206-108(51-54-128(179)236)149(259)204-105(30-22-60-193-175(186)187)147(257)221-123(172(282)283)71-96-41-49-101(235)50-42-96)223-161(271)116(70-95-39-47-100(234)48-40-95)214-156(266)117(72-97-78-190-82-196-97)215-146(256)104(29-21-59-192-174(184)185)205-153(263)112(66-84(5)6)209-142(252)89(12)198-162(272)124(81-230)222-155(265)115(69-94-37-45-99(233)46-38-94)213-154(264)114(68-93-35-43-98(232)44-36-93)212-145(255)103(28-20-58-191-173(182)183)202-140(250)88(11)197-151(261)111(65-83(3)4)210-158(268)120(76-135(246)247)217-150(260)109(53-56-133(242)243)203-141(251)90(13)199-164(274)126-33-25-62-226(126)169(279)91(14)200-152(262)119(75-134(244)245)216-148(258)107(52-55-132(240)241)201-131(239)79-195-163(273)125-32-24-63-227(125)171(281)122(74-130(181)238)220-159(269)121(77-136(248)249)218-165(275)127-34-26-64-228(127)170(280)110(27-18-19-57-177)208-143(253)102(178)80-229/h35-50,78,82-92,102-127,137-139,229-235H,16-34,51-77,79-81,177-178H2,1-15H3,(H2,179,236)(H2,180,237)(H2,181,238)(H,190,196)(H,195,273)(H,197,261)(H,198,272)(H,199,274)(H,200,262)(H,201,239)(H,202,250)(H,203,251)(H,204,259)(H,205,263)(H,206,254)(H,207,278)(H,208,253)(H,209,252)(H,210,268)(H,211,267)(H,212,255)(H,213,264)(H,214,266)(H,215,256)(H,216,258)(H,217,260)(H,218,275)(H,219,276)(H,220,269)(H,221,257)(H,222,265)(H,223,271)(H,224,270)(H,225,277)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,282,283)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t86-,87-,88-,89-,90-,91-,92+,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,137-,138-,139-/m0/s1

InChI Key

CDGOTJUJFRUDRO-QJAFYHIKSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N

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